molecular formula C8H10ClN B3032203 3-Chloro-5-methylbenzyl amine CAS No. 1240305-91-2

3-Chloro-5-methylbenzyl amine

Cat. No. B3032203
CAS RN: 1240305-91-2
M. Wt: 155.62
InChI Key: YIUQWUGXTNVAOV-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss 3-Chloro-5-methylbenzyl amine, they do provide insights into related compounds which can help infer some aspects of the target molecule's characteristics. The papers discuss the synthesis and structural analysis of chlorinated aromatic compounds with amine functionalities, which share some structural similarities with this compound.

Synthesis Analysis

The synthesis of chlorinated aromatic amines typically involves chlorination and amination steps. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was achieved by chlorination and aminisation from a related pyrazolo[1,5-a]pyrimidine diol . Similarly, the synthesis of a chlorinated pyrimidine involved a single-crystal X-ray diffraction analysis to determine its structure . These methods suggest that the synthesis of this compound could also involve chlorination of a suitable precursor followed by amination.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic amines is often confirmed using techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a chlorinated pyrazolo[1,5-a]pyrimidin-7-amine was confirmed by these methods and found to belong to the triclinic system . The crystal structure of a chlorinated pyrimidine was determined to belong to the monoclinic space group . These findings suggest that this compound would likely have a well-defined crystalline structure that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic amines can be inferred from their molecular structures. For example, the presence of chlorine atoms typically increases the density and molecular weight of the compound . The amine group can contribute to the compound's solubility in polar solvents and its potential for hydrogen bonding. The papers do not provide specific data on the physical properties of this compound, but similar compounds exhibit moderate anticancer activity, suggesting potential biological relevance .

Relevant Case Studies

The papers do not mention case studies involving this compound. However, the biological activity of related compounds, such as the moderate anticancer activity of a chlorinated pyrazolo[1,5-a]pyrimidin-7-amine, indicates that this compound could also be of interest in medicinal chemistry and pharmacology .

Scientific Research Applications

Coordination Chemistry

3-Chloro-5-methylbenzyl amine is utilized in coordination chemistry, particularly in the context of palladium (II) complexes. These complexes have been studied for their ability to resolve trivalent phosphines and arsines, contributing to our understanding of inorganic stereochemistry and asymmetric synthesis. Research in this area emphasizes the potential of this compound in developing probes and auxiliaries for complex chemical processes (Wild, 1997).

Ligand Design

This compound also plays a significant role in the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes. These complexes, involving metals like aluminum, gallium, and indium, are significant for their flexible binding capabilities, showcasing the versatility of this compound in creating diverse molecular structures (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).

Zirconium Complexes

In the context of zirconium complexes, this compound demonstrates significant potential. These complexes, synthesized with amino(polyphenolic) ligands, exhibit remarkable stability in various pH environments. Such stability is crucial for applications in environments where pH fluctuations are common (Chartres, Dahir, Tasker, & White, 2007).

Stereochemical Research

The compound is involved in studying the stereochemical course of enzymic amination processes. Research in this domain contributes to the broader understanding of how specific stereochemical configurations are achieved in complex organic reactions (Akhtar, Cohen, & Gani, 1987).

Safety and Hazards

While specific safety data for 3-Chloro-5-methylbenzyl amine is not available, amines in general can be harmful if swallowed and can cause skin and eye irritation . They may also be toxic to aquatic life .

Future Directions

Recent research has focused on developing new synthetic methods for amines, which could potentially lead to the discovery of new tertiary amines . These new amines could potentially treat a wide range of currently untreatable diseases . Additionally, the use of amines in the development of rechargeable lithium batteries has been explored .

properties

IUPAC Name

(3-chloro-5-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUQWUGXTNVAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293902
Record name 3-Chloro-5-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240305-91-2
Record name 3-Chloro-5-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240305-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-5-methylphenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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